3-(N-Boc-amino)-5-hydroxybenzoic Acid

Overview

Description

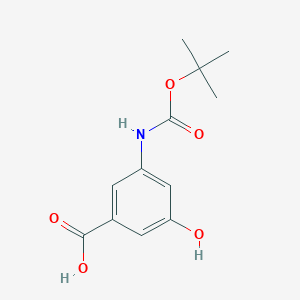

3-(N-Boc-amino)-5-hydroxybenzoic Acid (CAS: 232595-59-4) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and a hydroxyl group at the 5-position. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and natural product research, where the Boc group serves to protect the amine functionality during multi-step syntheses. It is supplied as a research-grade chemical with >98% purity, stored at room temperature, and requires careful solubility optimization in solvents like DMSO or ethanol for experimental use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-5-hydroxybenzoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group is added to the amino group through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-amino)-5-hydroxybenzoic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-(N-Boc-amino)-5-hydroxybenzoic acid serves as a crucial intermediate in synthesizing biologically active compounds, particularly β-amino acids. These compounds are vital for developing peptidomimetics due to their enhanced stability against enzymatic degradation, which allows for improved oral bioavailability.

Case Study: Synthesis of β-Amino Acids

A recent study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β-amino acid methyl esters from α-amino acids. The process utilized inexpensive and non-toxic reagents, avoiding hazardous methods like Arndt–Eistert homologation. The resulting β-amino acids exhibited significant biological activity, as evidenced by their application in the formal synthesis of sedum alkaloids .

Table 1: Yield of N-Boc-β-Amino Acid Methyl Esters

| Starting Material | Yield (%) |

|---|---|

| α-Amino Acid 1 | 85 |

| α-Amino Acid 2 | 90 |

| α-Amino Acid 3 | 80 |

Enzyme Inhibition Studies

The compound has been explored for its potential as an inhibitor of enzymes associated with cancer progression. For instance, modifications of salicylic acid derivatives, including this compound, have shown promise in inhibiting the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in tumor growth.

Case Study: STAT3 Inhibition

Research indicated that substituting phosphotyrosine mimicking groups with derivatives like this compound can enhance the inhibitory activity against STAT3. This modification led to improved drug-like qualities and demonstrated antitumor effects in mouse models .

Table 2: Inhibition Potency of Modified Compounds

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Original Compound | 25 | Moderate |

| Modified with Boc | 10 | High |

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its properties as a film former and rheology modifier. Its incorporation into formulations can enhance skin hydration and improve product stability.

Case Study: Formulation Development

A study focused on developing topical formulations incorporating this compound revealed significant improvements in sensory properties and moisturizing effects. The experimental design identified optimal concentrations that enhanced the consistency index and overall user satisfaction .

Table 3: Effects of Formulation Components

| Component | Effect on Consistency Index | Moisturizing Effect |

|---|---|---|

| This compound | Significant | High |

| Soy Lecithin | Moderate | Moderate |

| Cetearyl Alcohol | Low | High |

Mechanism of Action

The mechanism of action of 3-(N-Boc-amino)-5-hydroxybenzoic Acid primarily involves the protective Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 3-(N-Boc-amino)-5-hydroxybenzoic Acid and related compounds:

Key Research Findings

(c) Pharmacological Potential

- Antifungal and Antimalarial Activity: N-Boc derivatives like l-(N-Boc-amino)tridec-4-en-2-ol exhibit antifungal properties, suggesting the Boc group may enhance membrane permeability or reduce toxicity in prodrug strategies .

Biological Activity

3-(N-Boc-amino)-5-hydroxybenzoic acid (CAS No. 232595-59-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of hydroxybenzoic acid, characterized by the presence of a Boc (tert-butyloxycarbonyl) protected amino group at the nitrogen position. This structural modification enhances its stability and solubility, making it suitable for various biological applications.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Similar compounds have been shown to:

- Inhibit Enzymatic Activity : It can inhibit enzymes such as dihydroorotase and DNA gyrase, crucial for nucleotide synthesis and DNA replication, respectively.

- Modulate Signaling Pathways : The compound may influence cell signaling pathways through interactions with tyrosine kinase, potentially affecting cellular proliferation and metabolism.

Antimicrobial Activity

Research has indicated that hydroxybenzoic acid derivatives exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated significant fungicidal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) suggests that modifications at the hydroxyl or amino groups can enhance antifungal efficacy .

Anticancer Potential

The compound's ability to inhibit key enzymes involved in cell proliferation has led to investigations into its anticancer properties. In vitro studies have shown that similar hydroxybenzoic acid derivatives can induce apoptosis in cancer cell lines by disrupting metabolic pathways critical for tumor growth .

Research Findings and Case Studies

A summary of notable studies exploring the biological activity of this compound and related compounds is presented below.

Q & A

Q. What are the primary experimental methods for characterizing 3-(N-Boc-amino)-5-hydroxybenzoic Acid, and how do they ensure structural fidelity?

Basic

Characterization relies on nuclear magnetic resonance (NMR) for confirming the Boc-protected amine and hydroxyl groups, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95% by TFS standards) .For crystalline samples, X-ray diffraction may resolve structural ambiguities. Storage at 0°C–6°C** preserves stability, avoiding hydrolysis of the Boc group .

Q. How is this compound utilized in studying antibiotic biosynthesis pathways?

Advanced

This compound serves as a precursor for 3-amino-5-hydroxybenzoic acid (AHBA) , the starter unit in rifamycin biosynthesis. Researchers employ heterologous gene expression (e.g., in Streptomyces coelicolor) to reconstitute AHBA pathways. For example, co-expression of rifG–N and -J genes under an act promoter confirmed their necessity for AHBA production . Mutational analysis (e.g., rifH/J knockouts) coupled with LC-MS/MS quantifies pathway intermediates, identifying rate-limiting steps .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Advanced

Derivatization often involves selective deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) followed by functionalization (e.g., amidation, esterification). Tritiated sodium borohydride reduction of enzyme-substrate complexes, as in AHBA synthase studies, enables radiolabeling for tracking metabolic incorporation . Computational tools (e.g., DFT calculations) predict electronic effects of substituents on reactivity, guiding synthetic routes .

Q. How can discrepancies in AHBA pathway gene knockout studies be resolved?

Advanced

Discrepancies (e.g., incomplete pathway blockage) require complementation assays with plasmid-borne wild-type genes and metabolite feeding experiments . For instance, rifG mutants showed no rifamycin yield reduction, suggesting redundancy. In vitro reconstitution of cell-free extracts with deuterated intermediates (e.g., 3,4-dideoxy-4-amino-D-arabino-heptulosonate) and NMR analysis validates enzyme activity .

Q. What analytical techniques validate the purity of this compound for pharmacopeial standards?

Basic

Purity is verified via triangulation :

- HPLC (C18 column, UV detection at 254 nm) quantifies impurities.

- Tandem MS confirms absence of side products (e.g., de-Boc derivatives).

- Melting point analysis (150°C–151°C) cross-references literature values .

Calibration against USP/EP reference standards ensures compliance .

Q. How does Boc protection influence the solubility and reactivity of 3-amino-5-hydroxybenzoic Acid in aqueous vs. organic media?

Basic

The Boc group enhances organic solubility (e.g., in THF or ethyl acetate), facilitating reactions like Suzuki couplings. In aqueous media (pH >7), the hydroxyl group remains ionized, while the Boc group stabilizes the amine against nucleophilic degradation. Hydrolysis under alkaline conditions (e.g., LiOH/THF/H₂O) selectively removes Boc, as shown in methyl ester deprotection studies .

Q. What are the challenges in reconstituting the AHBA biosynthetic pathway in non-native hosts?

Advanced

Key challenges include promoter compatibility (e.g., act vs. native promoters), substrate channeling inefficiencies , and host toxicity from intermediate accumulation. Co-expression of rifG–N and -J in S. coelicolor required optimized induction timing to balance enzyme levels. 13C-labeled glucose feeding with isotopomer analysis traced carbon flux, identifying bottlenecks in shikimate pathway integration .

Q. How can researchers design analogs of this compound to probe enzyme-substrate interactions?

Advanced

- Isosteric replacements : Substitute the hydroxyl group with fluorine to assess hydrogen bonding roles.

- Photoaffinity labeling : Introduce azide/alkyne handles for click chemistry-based trapping of AHBA synthase .

- Molecular docking : Use crystal structures (e.g., AHBA synthase PDB) to simulate binding and guide mutagenesis (e.g., active-site residues) .

Properties

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232595-59-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.